![molecular formula C15H13ClN6OS B2637438 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 728894-43-7](/img/structure/B2637438.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activity . It has been found to demonstrate good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of various bio-relevant functional groups to the pyridine core . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring attached to a pyridine ring via a sulfanyl linker. The triazole ring is further substituted with an amino group, while the pyridine ring carries a chlorophenylacetamide moiety .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be monitored by thin layer chromatography . The compound might also be involved in reactions that lead to the formation of new bonds or the breaking of existing ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure, which includes a 1,2,4-triazole ring, a pyridine ring, and a chlorophenylacetamide moiety .
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
Synthesis and Antiexudative Activity : Research on derivatives of 1,2,4-triazol, similar in structure to the compound , has demonstrated significant synthetic and pharmacological potential. A study described the synthesis of new pyrolin derivatives with 1,2,4-triazol rings, showcasing anti-exudative properties in experimental models, suggesting their potential for further investigation as therapeutic agents (Chalenko et al., 2019).
Antimicrobial Applications : Another study on N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted their synthesis and structural elucidation, followed by screening for antimicrobial activities. This research emphasizes the role of 1,2,4-triazole derivatives in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Antioxidant Properties : Derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole have been synthesized and evaluated for their antioxidant and antiradical activities. This indicates the potential of triazole derivatives in contributing to antioxidant research (Bekircan et al., 2008).
Vibrational Spectroscopy and Pharmacokinetics : A specific study used vibrational spectroscopy to characterize the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, providing insights into its structure and potential stability factors through natural bond orbital analysis. This approach can be useful for understanding the behavior of similar compounds in biological systems (Jenepha Mary et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds with a 1,2,4-triazole moiety can undergo deamination in the presence of certain ions during the process of coordination . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole moiety have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds with a 1,2,4-triazole moiety have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-11-4-1-5-12(7-11)19-13(23)9-24-15-21-20-14(22(15)17)10-3-2-6-18-8-10/h1-8H,9,17H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSWIHELKATMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

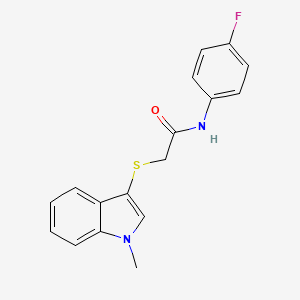
![2-(4-formyl-2,6-dimethylphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2637362.png)
![6-Cyclopropyl-2-{[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2637363.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2637364.png)
![rac-2-[(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl]ethan-1-ol](/img/structure/B2637365.png)
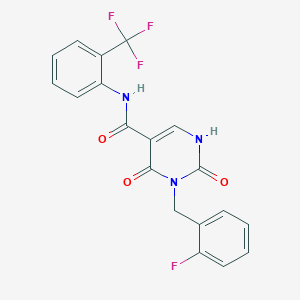
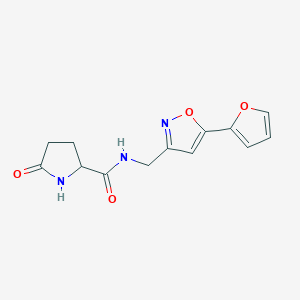
![tert-butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2637370.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)
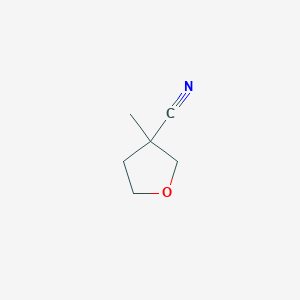
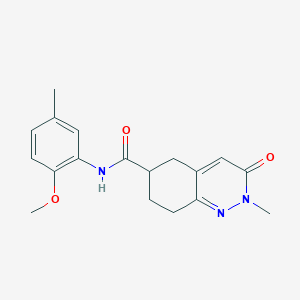
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2637375.png)

